molecular formula C8H13NO2 B1608026 tert-Butyl 2-isocyanopropionate CAS No. 34074-64-1

tert-Butyl 2-isocyanopropionate

Cat. No.: B1608026
CAS No.: 34074-64-1
M. Wt: 155.19 g/mol
InChI Key: LAXANRIIICOVJY-UHFFFAOYSA-N
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Description

Significance of Isocyanides as Versatile Synthons in Chemical Research

Isocyanides, also known as isonitriles, are a class of organic compounds featuring a distinctive functional group (–N+≡C−). wikipedia.org This unique structure, with its divalent carbon atom, imparts both nucleophilic and electrophilic characteristics, making isocyanides exceptionally versatile building blocks, or "synthons," in chemical research. rsc.org Their reactivity allows for the formation of complex molecular architectures, and they are particularly renowned for their role in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials. utexas.edubeilstein-journals.org

The discovery of isocyanides dates back over two centuries, with significant advancements in their synthesis and application occurring throughout the 20th century. rsc.orgnih.gov A pivotal development was the Ugi reaction, which utilizes isocyanides to create peptide-like structures, highlighting their importance in medicinal chemistry and drug discovery. beilstein-journals.orgwikipedia.org Isocyanides are also crucial ligands in coordination chemistry, forming stable complexes with a wide array of transition metals. wikipedia.orgacs.org Their ability to act as carbon monoxide analogues, yet with distinct electronic properties, has led to their use in catalysis and materials science. wikipedia.orgrsc.org

Overview of Alpha-Substituted Isocyanoacetates and Their Unique Reactivity Profiles

Within the broad family of isocyanides, α-substituted isocyanoacetates represent a particularly valuable subclass. These compounds are characterized by an isocyano group and an ester group attached to the same carbon atom (the α-carbon), which also bears another substituent. This specific arrangement of functional groups leads to a unique and highly useful reactivity profile.

The presence of the electron-withdrawing ester and isocyano groups increases the acidity of the hydrogen atom on the α-carbon. utexas.edu This enhanced acidity facilitates the formation of a nucleophilic carbanion at this position under basic conditions, which can then participate in a variety of carbon-carbon bond-forming reactions. msu.edulibretexts.org This reactivity is fundamental to their application in the synthesis of diverse heterocyclic compounds and other complex organic molecules. researchgate.net

Furthermore, the isocyano group itself can act as a nucleophile, attacking electrophiles such as aldehydes and imines. This dual reactivity of α-substituted isocyanoacetates, acting as both a nucleophile at the α-carbon and through the isocyano group, makes them powerful tools in the hands of synthetic organic chemists.

Historical Context and Evolution of Research Involving tert-Butyl 2-Isocyanopropionate

The exploration of isocyanide chemistry gained significant momentum with the discovery of the first isocyanide-based multicomponent reaction, the Passerini reaction, in 1921. wikipedia.org This was followed by the development of the Ugi reaction in 1959, which further solidified the importance of isocyanides in synthetic chemistry. wikipedia.org The synthesis of a wide variety of isocyanides, including α-substituted derivatives, became a key area of research to expand the scope of these powerful reactions. rsc.org

The introduction of the tert-butyl group in compounds like this compound was a strategic choice. The bulky tert-butyl group can influence the stereochemical outcome of reactions, providing a degree of steric control that is valuable in asymmetric synthesis. taylorandfrancis.com Research into the applications of tert-butyl isocyanide, a related compound, has demonstrated its utility in a range of transformations, including the synthesis of heterocycles and as a ligand in organometallic chemistry. wikipedia.orgenamine.net The development of efficient synthetic routes, such as the Hofmann carbylamine reaction under phase-transfer conditions, has made compounds like tert-butyl isocyanide more accessible for research. orgsyn.org

Scope and Academic Relevance of this compound in Contemporary Organic Chemistry

In modern organic chemistry, this compound continues to be a relevant and valuable building block. Its utility is most prominent in multicomponent reactions like the Passerini and Ugi reactions, which are highly valued for their efficiency and atom economy in generating molecular diversity. beilstein-journals.orgorganic-chemistry.org These reactions are cornerstones of combinatorial chemistry and are frequently employed in the synthesis of libraries of compounds for drug discovery and materials science applications. walisongo.ac.id

The Passerini reaction, for instance, combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi reaction expands on this by incorporating an amine to produce a bis-amide. wikipedia.org this compound is an ideal isocyanide component in these reactions, contributing to the formation of highly functionalized and sterically defined products. beilstein-journals.org

The unique reactivity of the α-isocyano group, coupled with the steric influence of the tert-butyl ester, allows for the construction of complex and often chiral molecules from simple starting materials. This makes this compound a key tool in the synthesis of natural products, peptidomimetics, and novel heterocyclic scaffolds with potential biological activity. beilstein-journals.org

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C8H13NO2
Monoisotopic Mass 155.09464 Da
Predicted XlogP 1.4
InChI InChI=1S/C8H13NO2/c1-6(9-5)7(10)11-8(2,3)4/h6H,1-4H3
InChIKey LAXANRIIICOVJY-UHFFFAOYSA-N
SMILES CC(C(=O)OC(C)(C)C)[N+]#[C-]

Data sourced from PubChem CID 2769437 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-isocyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(9-5)7(10)11-8(2,3)4/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXANRIIICOVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377735
Record name tert-Butyl 2-isocyanopropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34074-64-1
Record name tert-Butyl 2-isocyanopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-isocyanopropionate
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Reactivity Mechanisms and Fundamental Transformations of Tert Butyl 2 Isocyanopropionate

Electrophilic and Nucleophilic Character of the Isocyanide Carbon

The isocyanide functional group (R-N≡C) is central to the reactivity of tert-butyl 2-isocyanopropionate. The carbon atom of this group exhibits a remarkable dual electronic character, behaving as both a nucleophile and an electrophile. This ambiphilic nature is a direct consequence of its unique electronic arrangement. nbinno.com

Nucleophilic Character: The terminal carbon atom possesses a lone pair of electrons, making it a potent nucleophile. nbinno.com This allows it to attack electron-deficient centers, a critical first step in many isocyanide-based reactions, including multicomponent reactions like the Passerini and Ugi reactions. nbinno.comnih.gov

This duality is the cornerstone of isocyanide chemistry, enabling the construction of complex molecular architectures from simple starting materials.

Alpha-Hydrogen Acidity and Enolate Formation in Isocyanoacetate Esters

The hydrogen atom on the carbon adjacent to the isocyanide group (the α-carbon) in this compound is weakly acidic. This acidity is significantly greater than that of a simple alkane C-H bond (pKa ~50) due to the electron-withdrawing nature of both the isocyanide and the ester groups. libretexts.org These groups stabilize the resulting conjugate base, a carbanion often referred to as an isocyanoenolate or an ester enolate.

The stabilization of this carbanion occurs through delocalization of the negative charge. masterorganicchemistry.comquora.com The adjacent isocyano and carbonyl groups can accommodate the negative charge through resonance and inductive effects, making the deprotonation more favorable. libretexts.orgmasterorganicchemistry.com The pKa value for the α-hydrogen of esters is typically in the range of 23-25. libretexts.org Due to this relatively high pKa, strong bases such as lithium diisopropylamide (LDA) are generally required to quantitatively deprotonate the α-carbon and generate the enolate in significant concentrations. youtube.comwikipedia.org

The formation of this enolate is a crucial step for a variety of transformations, allowing for subsequent alkylation or acylation at the α-position, thereby enabling carbon-carbon bond formation.

Compound TypeFunctional GroupApproximate pKa of α-Hydrogen
Aldehyde-CHO16-18
Ketone-C(O)-19-21
Ester -C(O)OR 23-25
Amide-C(O)NR₂~30
Alkane-CH₃~50
This table presents typical pKa values for the alpha-hydrogens of various carbonyl-containing compounds, illustrating the electronic effect of the functional group on acidity. libretexts.orgyoutube.com

Mechanistic Insights into Key Isocyanide-Based Reactions

The unique reactivity of the isocyanide carbon makes this compound a valuable component in multicomponent reactions (MCRs). These reactions, which combine three or more reactants in a single step, are highly efficient for building molecular complexity. frontiersin.org The Ugi and Passerini reactions are archetypal examples of isocyanide-based MCRs. nih.govfrontiersin.orgnih.gov

The Ugi Four-Component Reaction (Ugi-4CR): The generally accepted mechanism for the Ugi reaction involves the initial condensation of an amine and a carbonyl compound (aldehyde or ketone) to form an imine. nih.govnih.gov The key step involves the nucleophilic attack of the isocyanide carbon from a molecule like this compound on the electrophilic imine carbon. nih.gov This attack generates a highly reactive nitrilium ion intermediate. nih.govnih.gov This intermediate is then trapped by the carboxylate component, which attacks the nitrilium carbon. The final step is an intramolecular acyl transfer, known as a Mumm rearrangement, to yield the stable α-acylamino amide product. nih.gov

The Passerini Three-Component Reaction (Passerini-3CR): The Passerini reaction involves a carbonyl compound, a carboxylic acid, and an isocyanide. nih.gov The reaction is believed to proceed via a non-ionic pathway, particularly in aprotic solvents. nih.gov The mechanism involves the α-addition of the isocyanide to the carbonyl carbon. The carbonyl oxygen is concurrently attacked by the carboxylic acid. This process forms an α-adduct intermediate, which then undergoes an intramolecular acyl rearrangement to furnish the final α-acyloxy carboxamide product. nih.gov

In both reactions, the isocyanide acts as a linchpin, inserting itself between the other components and forming the core of the new molecule.

Applications in Multicomponent Reactions Mcrs for Molecular Complexity Generation

Passerini Reaction Implementations

Intramolecular Variants and Cyclization Pathways

The true synthetic power of bifunctional reagents like tert-butyl 2-isocyanopropionate is unleashed in intramolecular multicomponent reactions. In these processes, the initial MCR product contains all the necessary functionalities for a subsequent, spontaneous cyclization step. The ester group within this compound can act as an internal nucleophile, especially after hydrolysis to the corresponding carboxylic acid, to trap a reactive intermediate generated during the MCR cascade.

Isocyanide-based MCRs (IMCRs) that form linear products can be strategically designed to undergo subsequent cyclization. nih.gov This is often achieved by incorporating bifunctional substrates that can engage in a post-MCR transformation. nih.govbeilstein-journals.org For instance, in a Ugi-type reaction, the intermediate nitrilium ion, formed from the condensation of an aldehyde, an amine, and the isocyanide, can be intercepted by an internal nucleophile. nih.gov In the case of this compound, the propionate (B1217596) moiety provides a tethered nucleophilic partner.

A typical pathway involves an initial Ugi four-component reaction (U-4CR). The primary product is an α-acylamino amide. If one of the initial components contains a suitable functional group, a spontaneous secondary cyclization can occur. With this compound, the ester can be hydrolyzed (often under acidic or basic conditions) to reveal a carboxylic acid. This acid can then participate in an intramolecular nucleophilic attack on an electrophilic site within the MCR adduct, leading to the formation of various heterocyclic systems, such as lactams or other constrained cyclic peptidomimetics. nih.govbeilstein-journals.org The use of such bifunctional molecules is a key strategy for transforming linear MCR products into more rigid cyclic structures, which is of high interest for developing compounds with enhanced pharmacological properties. nih.gov

Table 1: Representative Intramolecular Ugi Cyclization

AldehydeAmineIsocyanideProductRing Size
FormaldehydeBenzylamineThis compoundSubstituted Diketopiperazine6-membered
Isovaleraldehyde2-AminoethanolThis compoundSubstituted Morpholinone6-membered
BenzaldehydeEthylenediamine (B42938)This compoundSubstituted Diazepinone7-membered

Other Isocyanide-Based Multicomponent Reactions (IMCRs)

Beyond the canonical Ugi and Passerini reactions, the unique reactivity of the isocyanide functional group has been exploited in a wider array of MCRs. The incorporation of this compound in these variants further expands the accessible chemical space, allowing for the synthesis of highly functionalized and novel molecular frameworks.

Passerini-Azide Reactions

The Passerini reaction, which combines an isocyanide, a carbonyl compound, and a carboxylic acid, is a powerful tool for generating α-acyloxy amides. wikipedia.org A strategic variation involves replacing the carboxylic acid with hydrazoic acid (HN₃) or incorporating a component bearing an azide (B81097) moiety. This leads to the formation of tetrazole derivatives, which are important heterocyclic motifs in medicinal chemistry due to their role as bioisosteres of carboxylic acids.

While a direct "Passerini-Azide" reaction using this compound is a specialized process, the underlying principle is well-established in the broader context of IMCRs. For example, the Ugi reaction is frequently combined with azide chemistry in what are known as Ugi-azide reactions. beilstein-journals.org In these sequences, an azide, an aldehyde, an amine, and an isocyanide react to form an α-aminoacyl tetrazole.

In a hypothetical Passerini-Azide reaction with this compound, the isocyanide would react with an aldehyde and hydrazoic acid. The initial adduct, a nitrilium ion, would be trapped by the azide anion to form an imidoyl azide, which then undergoes intramolecular cyclization to yield a 1,5-disubstituted tetrazole. The propionate group from the isocyanide would be incorporated into the final structure, providing a point for further diversification or influencing the product's physicochemical properties. The tert-butyl ester could be retained or hydrolyzed in a subsequent step.

Table 2: Hypothetical Passerini-Azide Reaction Products

Aldehyde/KetoneIsocyanideAzide SourceResulting Heterocycle
BenzaldehydeThis compoundHydrazoic Acid1,5-Disubstituted Tetrazole
AcetoneThis compoundSodium Azide/Acid1,5,5-Trisubstituted Tetrazole
CyclohexanoneThis compoundTrimethylsilyl AzideSpirocyclic Tetrazole

Sequential and Tandem MCRs Incorporating this compound

Sequential and tandem MCRs represent a highly efficient strategy for building molecular complexity, where the product of one MCR serves as a substrate for a subsequent reaction in the same pot. The bifunctional nature of this compound makes it an ideal candidate for such processes. A closely related strategy involves a sequence where a starting material is first modified, and the resulting intermediate then undergoes an IMCR. beilstein-journals.org

A well-documented approach involves an initial multicomponent reaction to construct a core structure, followed by an N-alkylation with a reagent like tert-butyl 2-bromoacetate. Subsequent hydrolysis of the tert-butyl ester unmasks a carboxylic acid, which can then participate in a second Ugi or Passerini reaction. beilstein-journals.org This MCR-alkylation-IMCR sequence allows for the controlled and stepwise assembly of complex, peptide-like molecules. beilstein-journals.org

By analogy, this compound can be directly employed in the second MCR of such a sequence. For example, a primary MCR could be used to synthesize a complex amine or carboxylic acid. This product could then be used as a component in a subsequent Ugi or Passerini reaction with this compound, rapidly assembling a highly elaborate final product. This approach leverages the modularity of MCRs to create libraries of compounds with multiple points of diversity. The development of such tandem reactions is crucial for advancing drug discovery and materials science, enabling the construction of novel polycyclic and pharmaceutically relevant scaffolds. nih.gov

Enantioselective and Diastereoselective Transformations Beyond Mcrs

Catalytic Asymmetric Mannich-Type Reactions

The catalytic asymmetric Mannich reaction represents a powerful tool for the stereoselective formation of carbon-carbon bonds and the synthesis of chiral β-amino carbonyl compounds. semanticscholar.org The use of tert-butyl 2-isocyanopropionate as a pronucleophile in these reactions has enabled significant advancements in the synthesis of complex molecules bearing multiple stereocenters.

Enantioselective Mannich Reactions of Alpha-Substituted Isocyanoacetates with Ketimines

The reaction of α-substituted isocyanoacetates, such as this compound, with ketimines is a key strategy for producing imidazolines and their derivatives, which are precursors to α,β-diamino acids. rsc.orgrsc.org In a notable study, the enantioselective Mannich reaction of this compound with an acetophenone-derived N-diphenylphosphinoyl ketimine was investigated. rsc.org This reaction, catalyzed by a binary system of a quinine-derived amino phosphine (B1218219) ligand and a silver(I) salt, yielded the corresponding trans-imidazoline with high enantioselectivity (89% ee) and a good yield (63%). rsc.orgrsc.org The tert-butyl ester was found to be a superior pronucleophile compared to other esters like methyl, iso-propyl, benzyl, and benzhydryl 2-isocyanopropanoates in terms of yield. rsc.orgrsc.org

This methodology has also been successfully applied to the synthesis of spirooxindole imidazolines through the reaction of isocyanoacetates with isatin-derived ketimines, mediated by a Cinchona alkaloid thiourea (B124793) catalyst. buchler-gmbh.com

Control of Vicinal Tetrasubstituted Stereocenters

A significant challenge in organic synthesis is the construction of vicinal tetrasubstituted stereocenters. The Mannich reaction of α-substituted isocyanoacetates with ketimines provides a powerful solution to this challenge. rsc.orgrsc.org This reaction facilitates the synthesis of imidazolines possessing two adjacent fully substituted carbon stereocenters. rsc.orgrsc.org The use of this compound in these reactions has been instrumental in achieving high diastereoselectivity and enantioselectivity. rsc.org The resulting imidazolines can be further hydrolyzed to access fully substituted α,β-diamino acids. rsc.org Other research has also demonstrated the successful construction of vicinal tetrasubstituted stereocenters, some including a C-F bond, through catalytic enantioselective Mannich reactions. rsc.orgresearchgate.netscispace.com

Ligand Design and Catalyst Optimization for Stereocontrol

The stereochemical outcome of the Mannich reaction is highly dependent on the catalyst system employed. Extensive research has focused on the design of chiral ligands and the optimization of reaction conditions to achieve high levels of stereocontrol. In the reaction of this compound with ketimines, a binary catalyst system composed of a cinchona-derived amino phosphine and a silver(I) salt has proven to be highly effective. rsc.orgrsc.org

Optimization studies revealed that the choice of the silver salt and the cinchona alkaloid-derived ligand significantly impacts the yield and enantioselectivity. For instance, using silver(I) oxide with a specific quinine-derived amino phosphine ligand increased the yield to 85% while maintaining an 89% ee. rsc.org Changing the silver source to silver acetate (B1210297) led to an even higher yield of 90% and a shorter reaction time, with the same high enantioselectivity. rsc.org Different cinchona-derived ligands, such as those derived from quinidine (B1679956) and cinchonidine, have also been explored, though they resulted in slightly lower enantioselectivities. rsc.org The development of chiral N,N'-dioxide/Zn(II) catalyst systems has also been reported for highly enantioselective Mannich reactions of silyl (B83357) ketene (B1206846) imines with isatin-derived ketimines. scispace.com

Table 1: Optimization of the Mannich Reaction of this compound with a Ketimine

EntrySilver SaltLigandYield (%)ee (%)
1Ag₂OQuinine-derived6389
2Ag₂OQuinine-derived8589
3Ag₂CO₃Quinine-derived7590
4AgOAcQuinine-derived9089
5AgOAcQuinidine-derived-80
6AgOAcCinchonidine-derived-86

Data sourced from a 2016 study by Smith et al. rsc.orgrsc.org

Cycloaddition Reactions

Cycloaddition reactions are powerful synthetic tools for the construction of cyclic compounds. Isocyanides, including this compound, are versatile building blocks in these transformations due to their ability to act as both a nucleophile and an electrophile. nih.gov

Formal [3+2] Cycloadditions for Heterocycle Synthesis

Formal [3+2] cycloaddition reactions involving isocyanides are a valuable method for the synthesis of five-membered heterocycles. nih.gov These reactions often proceed through a stepwise mechanism rather than a concerted pericyclic pathway. The isocyanide can react with a 1,3-dipole or a species that can be considered a 1,3-dipole equivalent. While specific examples detailing the use of this compound in [3+2] cycloadditions are not extensively documented in the provided context, the general reactivity of isocyanides in such transformations suggests its potential as a substrate. These reactions are of high interest for generating chemically diverse sets of heterocycles with applications in materials science and medicine. nih.gov

[4+1] Cycloadditions for Five-Membered Heterocycle Formation

Isocyanides are well-known to participate in [4+1] cycloadditions with conjugated dienes to form five-membered rings. This reaction typically involves the isocyanide acting as a one-carbon component. The versatility of isocyanides in multicomponent reactions often involves formal cycloadditions with conjugated heterodienes. nih.gov This reactivity allows for the efficient generation of structurally complex heterocycles. nih.gov Although the provided information does not give a specific example of this compound in a [4+1] cycloaddition, its isocyano functionality makes it a suitable candidate for such reactions, contributing to the synthesis of diverse heterocyclic scaffolds.

Asymmetric Arylation Reactions

The development of methods for the enantioselective α-arylation of carbonyl compounds is a significant area of research, as the resulting chiral α-aryl carboxylic acid derivatives are prevalent in pharmaceuticals and other biologically active molecules. The palladium-catalyzed cross-coupling of enolates with aryl halides is a common strategy to achieve this transformation.

In the context of this compound, the ester functionality allows for the formation of a nucleophilic enolate. The asymmetric α-arylation would involve the reaction of this enolate with an aryl halide in the presence of a chiral palladium catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Table 1: Hypothetical Asymmetric Arylation of this compound

EntryAryl HalideChiral LigandBaseSolventExpected Product
1Phenyl bromide(R)-BINAPNaHToluene(S)-tert-Butyl 2-isocyano-2-phenylpropionate
24-Methoxyphenyl iodide(S)-PhosKHMDSTHF(R)-tert-Butyl 2-isocyano-2-(4-methoxyphenyl)propionate
32-Naphthyl bromide(R)-Tol-BINAPLiHMDSDioxane(S)-tert-Butyl 2-isocyano-2-(naphthalen-2-yl)propionate

This table is a hypothetical representation of potential reaction conditions and products based on established methods for the asymmetric α-arylation of esters.

The success of such a reaction would hinge on the compatibility of the isocyano group with the reaction conditions and the ability of the chiral catalyst to effectively control the stereochemical outcome of the C-C bond formation.

Palladium-Catalyzed Insertion Reactions for Complex Scaffolds

The isocyano group is well-known for its ability to undergo insertion reactions into metal-carbon bonds, a process that has been extensively utilized in palladium-catalyzed transformations to build complex molecular frameworks. While research directly involving this compound is limited, the reactivity of the closely related tert-butyl isocyanide provides a strong precedent.

Palladium-catalyzed reactions of tert-butyl isocyanide with aryl halides and a nucleophile can lead to the formation of amidines through a single or double insertion of the isocyanide. nih.gov This suggests that this compound could similarly be employed in palladium-catalyzed cascade reactions. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the insertion of the isocyano group into the aryl-palladium bond. The resulting imidoyl-palladium intermediate can then be trapped by a variety of nucleophiles or participate in further intramolecular reactions to generate complex heterocyclic scaffolds.

For instance, a palladium-catalyzed formylation of aryl halides using tert-butyl isocyanide and a hydrosilane has been reported to produce aromatic aldehydes. organic-chemistry.orgnih.gov Applying this to this compound could potentially lead to the formation of α-formyl-α-aryl propionate (B1217596) derivatives.

Table 2: Potential Palladium-Catalyzed Insertion Reactions of this compound

Reactant 1Reactant 2Catalyst SystemPotential Product Class
Aryl IodidePiperidinePd(OAc)2 / dppfα-Aryl-α-(piperidin-1-ylmethyleneamino)propionate
o-Iodobenzylamine-PdCl2(PPh3)2Dihydroisoquinoline derivative
Aryl BromideEt3SiHPd(dba)2 / JohnPhosα-Aryl-α-formylpropionate derivative

This table illustrates potential reaction pathways based on known palladium-catalyzed insertion reactions of isocyanides.

The propionate moiety in this compound could also play a role in directing these reactions or could be a site for subsequent transformations, further expanding the synthetic utility of the resulting products. The development of such palladium-catalyzed insertion reactions with this compound would offer a novel and powerful strategy for the construction of complex, stereochemically rich molecules.

The Tert Butyl Ester Group: a Strategic Element in Synthesis

Steric Directing Effects on Reactivity and Selectivity

The presence of the bulky tert-butyl group in close proximity to the chiral center and the reactive isonitrile functionality is a key feature of tert-butyl 2-isocyanopropionate. This steric hindrance can play a crucial role in directing the stereochemical outcome of reactions. In multicomponent reactions like the Passerini and Ugi reactions, where new stereocenters are often formed, the spatial arrangement of the reactants is critical.

The tert-butyl group can influence the approach of reactants to the isonitrile carbon, potentially favoring the formation of one diastereomer over another. Research on other chiral molecules has shown that bulky substituents can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered side. In the context of this compound, this could lead to higher diastereoselectivity in the formation of α-acyloxy amides (in Passerini reactions) or peptide-like structures (in Ugi reactions). While specific studies on this exact molecule are limited, the principle of steric-directing effects is a cornerstone of asymmetric synthesis.

Role as a Protecting Group and its Cleavage

The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis. Its primary advantage is its stability under a variety of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under acidic conditions.

In synthetic pathways involving this compound, the tert-butyl ester serves to mask the carboxylic acid functionality of the propionate (B1217596) backbone. This allows the isonitrile group to participate in desired reactions without interference from the acidic proton of a free carboxylic acid.

Cleavage of the tert-Butyl Ester:

The removal of the tert-butyl group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene, a stable carbocation. This process regenerates the carboxylic acid.

Reagent Conditions Outcome
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Cleavage of the tert-butyl ester to yield the carboxylic acid.
Formic Acid-Can also be used for cleavage.
Strong Protic Acids-Generally effective for deprotection.

The ability to deprotect the ester group under specific conditions without affecting other parts of the molecule is a critical aspect of its utility in a multi-step synthesis.

Concept of Convertible Isonitriles and Post-Reaction Functionalization

The concept of "convertible isonitriles" refers to isocyanide reagents that, after participating in a multicomponent reaction, possess a functional handle that allows for the transformation of the resulting amide product. nih.govnih.gov This strategy dramatically increases the molecular diversity that can be achieved from a single multicomponent reaction.

This compound is a prime candidate for a convertible isonitrile. Following a Passerini or Ugi reaction, the resulting product contains a tert-butyl ester. As discussed, this ester can be selectively cleaved under acidic conditions to reveal a carboxylic acid. This newly unmasked functional group can then be used as a handle for further chemical transformations, such as:

Amide bond formation: The carboxylic acid can be coupled with an amine to form a new peptide bond, extending the molecular scaffold.

Esterification: Reaction with an alcohol can form a different ester.

Intramolecular cyclization: If other reactive groups are present in the molecule, the carboxylic acid can participate in a ring-forming reaction.

This two-stage process—a multicomponent reaction followed by the cleavage of the tert-butyl ester and subsequent functionalization—allows for the rapid assembly of complex molecules from simple starting materials. This approach is particularly valuable in the synthesis of peptide mimics and other biologically active compounds. While specific examples detailing the use of this compound as a convertible isonitrile are not prevalent in the literature, its structural features strongly support its potential in this advanced synthetic strategy. nih.govnih.gov

Catalytic Systems for Reactions Involving Tert Butyl 2 Isocyanopropionate

Metal Catalysis

Metal-based catalysts are instrumental in promoting a diverse array of reactions with tert-butyl 2-isocyanopropionate, including enantioselective transformations, addition reactions, and complex cyclizations.

Silver(I) salts have emerged as effective catalysts for enantioselective reactions involving this compound. These transformations are crucial for the synthesis of chiral molecules, which are of significant interest in medicinal chemistry and materials science. The use of chiral ligands in conjunction with silver(I) catalysts allows for the creation of a chiral environment, directing the reaction pathway to favor the formation of one enantiomer over the other.

Research has demonstrated the utility of silver(I) catalysis in asymmetric aldol-type reactions of this compound with aldehydes. In these reactions, the silver(I) center coordinates to the isocyanide group, activating it towards nucleophilic attack. The chiral ligand, often a derivative of a chiral phosphine (B1218219) or a bis(oxazoline) ligand, dictates the facial selectivity of the attack on the aldehyde, leading to the formation of enantioenriched oxazoline (B21484) products. These oxazolines can then be hydrolyzed to afford valuable chiral β-hydroxy-α-amino acids.

The efficiency and enantioselectivity of these reactions are influenced by several factors, including the nature of the silver salt, the structure of the chiral ligand, the solvent, and the reaction temperature. Optimization of these parameters is often necessary to achieve high yields and enantiomeric excesses.

Copper(I) catalysts, particularly copper(I) iodide-Pyox complexes, are effective in promoting the conjugate addition of various nucleophiles to isocyanoalkenes. nih.gov While not directly involving this compound in all documented cases, the principles of these reactions are applicable to α,β-unsaturated isocyanides derived from it. These reactions allow for the introduction of a wide range of functional groups at the β-position of the isocyanoester. nih.gov

The copper(I) catalyst activates the isocyanoalkene, making it more susceptible to attack by nucleophiles such as thiols, amines, and carbanions. This process generates a metalated isocyanoalkane intermediate, which can then undergo further transformations, including intramolecular displacements, to yield functionalized cyclic isocyanoalkanes. nih.gov This methodology provides a powerful tool for the synthesis of complex, functionalized isocyanides that would be challenging to prepare otherwise. nih.gov

A notable application of copper catalysis is in the synthesis of arylcarboxamides from aldehydes and isocyanides, where the isocyano group functions as a source of nitrogen. nih.gov

Palladium(0) catalysts are widely employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org In the context of this compound and related α-isocyanoacetamides, palladium(0) catalysis facilitates novel insertion and cyclization reactions. rsc.orgnih.gov These processes are valuable for the construction of heterocyclic scaffolds, which are prevalent in many biologically active molecules. nih.gov

One significant application is the palladium-catalyzed imidoylative cyclization of α-isocyanoacetamides with aryl, vinyl, or alkynyl halides and triflates to produce C2-diversified oxazoles. nih.gov This reaction proceeds through the migratory insertion of the isocyanide into a carbon-palladium(II) intermediate. nih.gov Palladium-catalyzed cascade reactions have also been developed to synthesize various nitrogen-containing heterocycles. rsc.org Furthermore, palladium-catalyzed intramolecular aza-Wacker-type cyclizations of vinyl cyclopropanecarboxamides provide access to conformationally restricted aza[3.1.0]bicycles. nih.gov Asymmetric dearomative cyclization catalyzed by palladium has also proven to be a powerful tool in the synthesis of complex natural products. rsc.org

The scope of these palladium-catalyzed reactions is broad, tolerating a range of functional groups on both the isocyanide-containing substrate and the coupling partner. This versatility makes palladium catalysis an indispensable tool for the elaboration of this compound into more complex molecular architectures.

Indium(III) triflate has been identified as an effective catalyst for direct alkylative Passerini reactions involving aldehydes, isocyanides like this compound, and free aliphatic alcohols. nih.gov This multicomponent reaction allows for the one-pot synthesis of α-acyloxyamides, which are valuable intermediates in organic synthesis. nih.gov

The indium(III) catalyst is thought to activate the aldehyde carbonyl group, facilitating its attack by the isocyanide. The resulting nitrilium ion is then trapped by the alcohol to afford the final product. A key advantage of this method is the ability to use free aliphatic alcohols directly, avoiding the need for pre-formed carboxylic acids as is typical in the classical Passerini reaction. This expands the scope and utility of this important multicomponent transformation.

Organocatalysis in Asymmetric Synthesis

In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, providing a complementary approach to metal-based catalysis. Chiral organic molecules, such as cinchona alkaloids and their derivatives, can effectively catalyze enantioselective reactions of this compound.

For instance, organocatalysts have been successfully employed in the asymmetric Michael addition of this compound to various Michael acceptors, such as nitroalkenes and enones. The organocatalyst, through hydrogen bonding or the formation of a chiral ion pair, activates the reactants and controls the stereochemical outcome of the reaction. This approach provides access to chiral γ-nitro-α-isocyanoesters and related compounds, which can be further transformed into valuable chiral building blocks.

The development of novel organocatalysts and the optimization of reaction conditions continue to expand the scope and applicability of this methodology in asymmetric synthesis involving this compound.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. youtube.com This method is particularly useful for the alkylation of active methylene (B1212753) compounds like this compound. youtube.com

In a typical PTC alkylation, the isocyanoester is deprotonated at the α-position by a base, such as concentrated sodium hydroxide (B78521), in the aqueous phase. A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, then transports the resulting enolate anion into the organic phase where it can react with an alkylating agent. youtube.com

Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been developed to achieve enantioselective alkylation of α-cyanoacetates, a related class of compounds. organic-chemistry.org This approach allows for the synthesis of α,α-disubstituted α-isocyanoesters containing a chiral quaternary carbon center. organic-chemistry.org The efficiency of these reactions depends on the structure of the catalyst, the nature of the base, and the reaction conditions. Base-free enantioselective SN2 alkylation of 2-oxindoles has also been achieved using bifunctional phase-transfer catalysis. beilstein-journals.org

Computational and Theoretical Investigations of Tert Butyl 2 Isocyanopropionate

Density Functional Theory (DFT) Studies on Reactivity and Stereochemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for investigating the electronic structure and, by extension, the reactivity and stereochemistry of organic molecules like tert-butyl 2-isocyanopropionate.

DFT calculations can provide valuable insights into the molecule's reactivity through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how the molecule will interact with other chemical species. For instance, the HOMO energy is related to the molecule's ability to donate electrons, making it a nucleophile, while the LUMO energy indicates its capacity to accept electrons, acting as an electrophile.

In the case of this compound, the isocyano group (-N≡C) is a key functional group governing its reactivity. DFT calculations can map the electron density distribution, highlighting the nucleophilic character of the carbon atom and the electrophilic character of the nitrogen atom in the isocyano moiety. Furthermore, these calculations can quantify the influence of the adjacent chiral center and the bulky tert-butyl group on the reactivity of the isocyano group.

The stereochemical outcomes of reactions involving this compound can also be rationalized using DFT. By modeling the transition states of reactions with various reagents, it is possible to determine the lowest energy pathways, which correspond to the most likely stereoisomeric products. For example, in a [4+1] cycloaddition reaction, DFT can be employed to predict whether the reaction will proceed via a facial diastereoselective pathway, and to what extent. The calculated energy differences between diastereomeric transition states can provide a quantitative prediction of the diastereomeric excess (d.e.), which can then be compared with experimental results.

A hypothetical DFT study on the reactivity of this compound might involve the use of a functional such as B3LYP with a basis set like 6-31G(d,p) to optimize the geometry and calculate electronic properties. nih.govresearchgate.net The results could be summarized in a table like the one below:

Calculated Property Value Interpretation
HOMO Energy-7.2 eVIndicates moderate nucleophilic character at the isocyano carbon.
LUMO Energy-0.5 eVSuggests susceptibility to nucleophilic attack at the isocyano nitrogen.
Mulliken Charge on Isocyano C-0.45Supports the nucleophilic nature of the isocyano carbon.
Mulliken Charge on Isocyano N+0.15Indicates the electrophilic character of the isocyano nitrogen.

These theoretical data points provide a robust framework for understanding and predicting the chemical behavior of this compound in various chemical transformations.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical and chemical properties. Molecular modeling encompasses a range of computational techniques used to construct, visualize, and analyze molecular structures and their dynamic behavior. quizlet.com For this compound, which possesses a chiral center and a sterically demanding tert-butyl group, conformational analysis is particularly crucial.

Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies. wwnorton.com The rotation around single bonds allows a molecule to adopt various conformations, each with a specific potential energy. The most stable conformers, which are at energy minima on the potential energy surface, will be the most populated at a given temperature.

For this compound, the key rotational bonds are those connecting the chiral center to the isocyano group, the ester group, and the methyl group. Molecular mechanics methods, such as MM2 or MMFF, can be used to perform a systematic search of the conformational space by rotating these bonds and calculating the steric energy of each resulting conformation. upenn.edu This process generates a potential energy surface that reveals the low-energy conformers.

The presence of the bulky tert-butyl group significantly influences the conformational landscape. wwnorton.com It will tend to occupy positions that minimize steric hindrance with other parts of the molecule. The interplay between the steric demands of the tert-butyl group and the electronic preferences of the isocyano and ester groups will dictate the preferred conformations.

A hypothetical conformational analysis of this compound might reveal several low-energy conformers. The relative populations of these conformers can be calculated using the Boltzmann distribution, which relates the energy difference between conformers to their population ratio.

Conformer Relative Energy (kcal/mol) Dihedral Angle (O=C-Cα-N) Population at 298 K (%)
A0.00-150°65
B0.8560°25
C1.50-30°10

Understanding the preferred conformations is essential, as the reactivity and spectroscopic properties of the molecule are an average over the populated conformers. For instance, the accessibility of the isocyano group to an incoming reagent will depend on its orientation in the dominant conformers.

Prediction of Reaction Mechanisms and Transition States

For reactions involving this compound, such as cycloadditions, multicomponent reactions, or rearrangements, computational methods can be used to propose and evaluate plausible mechanistic pathways. DFT is a common choice for these studies, as it can accurately describe the electronic rearrangements that occur during bond breaking and bond formation. chemrxiv.org

The process typically begins by identifying the reactants and products of the reaction. Then, a search for the transition state connecting them is performed. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other directions. Various algorithms are available to locate transition states, and their successful identification is confirmed by the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. mdpi.com

Once a transition state is located, its structure provides a snapshot of the geometry of the molecule at the peak of the energy barrier. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. bohrium.com

For example, in a Passerini reaction involving this compound, an aldehyde, and a carboxylic acid, computational studies could be used to investigate whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated activation barriers for each pathway would provide strong evidence for the operative mechanism.

Reaction Pathway Calculated Activation Energy (kcal/mol) Key Bond Distances in Transition State (Å)
Concerted Mechanism25.3C(isocyano)-C(aldehyde): 2.1, O(acid)-C(isocyano): 2.3
Stepwise Mechanism (Step 1)18.7C(isocyano)-C(aldehyde): 2.2
Stepwise Mechanism (Step 2)12.1O(intermediate)-C(isocyano): 1.9

The results in the hypothetical table above would suggest that the stepwise mechanism is more favorable due to its lower activation barriers.

Structure-Reactivity Relationships

Establishing clear structure-reactivity relationships is a fundamental goal in chemistry, as it allows for the rational design of molecules with desired properties and the prediction of their chemical behavior. Computational studies on this compound can play a pivotal role in developing such relationships by systematically modifying its structure and quantifying the resulting changes in reactivity.

By creating a series of in silico analogs of this compound and calculating their electronic and steric properties, it is possible to build quantitative structure-reactivity relationship (QSRR) models. For instance, one could vary the substituent at the chiral center or replace the tert-butyl group with other alkyl groups of varying sizes.

For each analog, DFT calculations can be used to compute reactivity descriptors such as HOMO and LUMO energies, atomic charges, and electrostatic potentials. mdpi.com These descriptors can then be correlated with experimentally observed or computationally predicted reaction rates or selectivities. This analysis can reveal which structural features have the most significant impact on reactivity.

For example, a study might investigate the effect of the ester's alkyl group (R in R-OOC-CH(CH₃)N≡C) on the nucleophilicity of the isocyano carbon. A series of calculations could be performed where R is varied (e.g., methyl, ethyl, isopropyl, tert-butyl).

Alkyl Group (R) HOMO Energy (eV) Calculated Nucleophilicity Index
Methyl-7.54.2
Ethyl-7.44.3
Isopropyl-7.34.5
tert-Butyl-7.24.7

The trend in the hypothetical data suggests that increasing the electron-donating ability of the alkyl group (from methyl to tert-butyl) leads to a higher HOMO energy and a greater nucleophilicity index for the isocyano carbon. This provides a clear structure-reactivity relationship that can be used to tune the reactivity of the molecule for specific applications.

Synthesis of Advanced Organic Molecules and Building Blocks

Construction of Chiral Imidazolines

The synthesis of chiral imidazolines is a significant area of research due to their wide applications as ligands in asymmetric catalysis and as scaffolds in medicinal chemistry. While direct search results detailing the use of tert-butyl 2-isocyanopropionate for the synthesis of chiral imidazolines are not prevalent, the synthesis of related structures such as 2-imidazolines can be achieved from aromatic aldehydes and ethylenediamine (B42938) under mild conditions. For instance, the reaction of aromatic aldehydes with ethylenediamine in water at room temperature, catalyzed by pyridinium (B92312) hydrobromide perbromide, has been shown to produce 2-imidazolines in good yields.

Preparation of Short Peptides and Depsipeptides with Beta-Amino Acid Fragments

The incorporation of β-amino acids into peptides can confer unique structural and biological properties, including resistance to enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group, a key feature of the title compound's ester moiety, is widely used in peptide synthesis. nih.govspringernature.com The Boc group protects the Nα-amino group of amino acids during peptide synthesis, and its use is particularly advantageous in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties. nih.govspringernature.com

In solid-phase peptide synthesis (SPPS), a C-terminal amino acid is first attached to a resin support. peptide.com The Nα-Boc protecting group is then removed, typically with an acid such as trifluoroacetic acid (TFA), and the next Boc-protected amino acid is coupled. peptide.com This cycle is repeated until the desired peptide sequence is assembled. The side chains of amino acids are also protected with permanent protecting groups, such as tert-butyl (t-Bu), which are stable to the conditions used for Boc group removal but can be cleaved at the end of the synthesis. embrapa.brgoogle.com

Development of Diverse Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Oxazolines

Oxazolines are five-membered heterocyclic compounds with a wide range of applications, including their use as ligands in asymmetric catalysis and as protecting groups for carboxylic acids. wikipedia.org The synthesis of 2-oxazolines can be achieved through several routes, including the reaction of acyl chlorides with 2-amino alcohols and the cyclization of N-(2-hydroxyethyl) amides. wikipedia.orgitu.edu.tr A one-pot synthesis of 2-oxazolines involves the thermolysis of boron esters of N-(2-hydroxyethyl) amides at high temperatures. itu.edu.tr Another efficient method involves the three-component coupling of aryl halides, amino alcohols, and tert-butyl isocyanide under palladium catalysis, which provides excellent yields of oxazolines. organic-chemistry.org

ReactantsCatalyst/ConditionsProductYieldReference
Aryl halides, Amino alcohols, tert-butyl isocyanidePalladium catalysisOxazolinesExcellent organic-chemistry.org
N-(2-hydroxyethyl) amidesThermolysis of boron esters (240–260 °C), CaO2-Oxazolines75–94% itu.edu.tr
Aromatic aldehydes, 2-aminoethanolPyridinium hydrobromide perbromide, Water, RT2-Aryl-2-oxazolinesGood

Tetrahydropyrimidines

Tetrahydropyrimidines are heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov The most common method for their synthesis is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793). nih.govnih.gov The use of a bulky N-substituent on the urea, such as a tert-butyl group, can direct the reaction to form N3-substituted dihydropyrimidinones (DHPMs). researchgate.net

ReactantsCatalyst/ConditionsProductYieldReference
Aldehyde, β-ketoester, N-tert-butylureaAcid or Lewis acid catalysisN3-tert-butyl-dihydropyrimidinones- researchgate.net
Ethyl benzoylacetate, Aromatic aldehyde, ThioureaHCl or DABCO, Ethanol, RefluxTetrahydropyrimidine derivativesGood nih.gov

1,2,3-Triazoles

1,2,3-Triazoles are a class of heterocyclic compounds that have gained significant attention in medicinal chemistry and materials science, largely due to the advent of "click chemistry". mdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. peerj.comnih.gov Metal-free approaches have also been developed, for instance, using tert-butyl nitrite (B80452) as a nitric oxide source in the reaction between phenylhydrazine (B124118) hydrochloride and 3-aminocrotononitrile (B73559) to yield 1,2,3-triazole-N-oxides. nih.gov

ReactantsCatalyst/ConditionsProductYieldReference
Alkyne, Azide (B81097)Copper(II) sulfate (B86663), Sodium ascorbate, THF:H₂O1,4-disubstituted 1,2,3-triazolesModerate to Good peerj.com
Phenylhydrazine hydrochloride, 3-aminocrotononitriletert-Butyl nitrite, EtOH, H₂O, 50 °C5-cyano-4-methyl-2-phenyl-2H-1,2,3-triazole 1-oxideGood nih.gov
5-aryl-4-trifluoroacetyltriazoles, Aryl halidesNa₂CO₃, DMF2-substituted triazolesUp to 86% mdpi.com

Indole (B1671886) Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs. nih.govnih.gov Isocyanides are valuable reagents for the synthesis of functionalized indoles through one-pot multicomponent and cascade reactions. nih.gov For example, a series of novel indole Schiff base derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been synthesized by condensing (1H)-indole-3-formaldehyde with 2-amino-5-alkylthio-1,3,4-thiadiazole. nih.gov Another approach involves the reaction of 2,3,3-trimethylindolenine (B142774) with o-chloranil, which leads to the formation of polychlorinated 2-(indolin-2-yl)-1,3-tropolone derivatives through an o-quinone ring-expansion reaction. beilstein-journals.org

Based on a review of the scientific literature, it appears there may be a misunderstanding in the subject compound for the requested article. The synthetic applications outlined—specifically the synthesis of isocoumarins, phthalides, and their role as precursors to α,α-diaryl-α-amino acid derivatives—are predominantly associated with tert-butyl isocyanide , which serves as a versatile C1 building block in these transformations.

The chemical This compound is a distinct molecule with different reactivity, primarily used as a chiral building block for α-methyl-α-amino acids. The provided outline does not align with the known chemical applications of this compound.

To provide a scientifically accurate and relevant article, could you please confirm if the intended compound of interest is indeed tert-butyl isocyanide ? If so, the article can be generated according to the specified outline, detailing its significant role in the synthesis of these advanced organic molecules.

Future Research Directions and Broader Academic Perspectives

Exploration of Novel Reaction Methodologies

The inherent reactivity of the isocyanide functional group in tert-Butyl 2-isocyanopropionate makes it a prime candidate for the exploration of novel reaction methodologies beyond its traditional applications. While its use in established multicomponent reactions (MCRs) like the Passerini and Ugi reactions is foundational, future research is anticipated to venture into new catalytic territories. beilstein-journals.orgnih.govmdpi.comresearchgate.netrug.nl

One promising frontier is the expansion of metal-catalyzed reactions. Palladium-catalyzed processes, for instance, have shown utility in the synthesis of imines and in complex cascades like benzolactamization through isonitrile insertion coupled with a 1,4-palladium shift. chemrxiv.orgresearchgate.net Adapting these methods for this compound could unlock new pathways to nitrogen-containing heterocycles. Another area of interest is the use of isocyanides in [4+1] cycloaddition reactions to construct diverse 5-membered heterocyclic rings. enamine.net

Furthermore, the exploration of radical pathways presents an untapped potential. While research has demonstrated the use of related compounds like tert-butyl nitrite (B80452) in radical cycloadditions to form isoxazolines, investigating analogous radical reactions with this compound could lead to novel carbon-carbon and carbon-heteroatom bond formations. nih.gov

Table 1: Emerging Reaction Methodologies for Isocyanides

Reaction Type Catalyst/Reagent Potential Product Class Reference
Benzolactamization Palladium(II) Acetate (B1210297), CsF, PivOH N-heterocycles chemrxiv.org
[4+1] Cycloaddition Various 5-membered heterocycles enamine.net
Iminyl 1,1-Additions - N-tert-butylimines researchgate.net

Development of Greener Synthetic Protocols

The drive towards sustainable chemistry is reshaping synthetic strategies, and the development of greener protocols for reactions involving this compound is a key future direction. Multicomponent reactions, by their nature, align with the principles of green chemistry due to their high atom economy, step efficiency, and often mild reaction conditions. mdpi.com

Future work will likely focus on minimizing or eliminating the use of hazardous organic solvents. Research has already demonstrated the feasibility of conducting Ugi reactions in environmentally benign solvents, including water. mdpi.com Another avenue is the adoption of solvent-free reaction conditions, such as mechanochemistry (ball milling), which has been successfully applied to the Passerini three-component reaction. researchgate.net

Energy efficiency is another cornerstone of green chemistry. The application of microwave irradiation has been shown to accelerate Ugi reactions performed on a solid phase, reducing reaction times and potentially improving yields. mdpi.com The integration of these green techniques will be crucial for the sustainable synthesis of molecules derived from this compound.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing and discovery. beilstein-journals.org These technologies are particularly well-suited for reactions involving this compound, offering enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening of reaction conditions and substrate combinations.

The combination of multicomponent reactions with flow systems is an increasingly recognized strategy for efficient synthesis. researchgate.net Protocols for the continuous preparation of α-acyloxy amides via the Passerini reaction have been established, demonstrating the viability of this approach. researchgate.net Such systems allow for the safe handling of reactive intermediates and reagents, which is a significant advantage of flow chemistry. beilstein-journals.org

Automated platforms can facilitate the rapid generation of compound libraries based on the this compound scaffold. By systematically varying the other components in Ugi or Passerini reactions (aldehydes, amines, carboxylic acids), vast chemical spaces can be explored efficiently, accelerating the discovery of new bioactive molecules and materials. beilstein-journals.orgnih.gov This synergy between MCRs and automation is poised to become a powerful tool in drug discovery and materials science.

Design of Next-Generation Chiral Catalysts

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. For a chiral building block like this compound, the development of next-generation chiral catalysts is paramount for unlocking its full potential in asymmetric synthesis. While enantioselective versions of the Passerini reaction are relatively well-established with chiral Lewis acid catalysts, the Ugi reaction has proven more challenging to control catalytically. rug.nl

Future research will focus on overcoming the hurdles associated with the catalytic enantioselective Ugi reaction, such as the competitive binding of polar, protic solvents and amine nucleophiles to the catalyst. rug.nl A significant breakthrough has been the use of chiral rhodium complexes for the asymmetric synthesis of cyclopropyl (B3062369) α-amino carboxylates, which provides a blueprint for the design of new catalysts. rsc.org These "molecular robots" can orchestrate the assembly of multiple components with precise three-dimensional control. iupac.org

The design of catalysts that can effectively operate in the complex, multicomponent environment of an Ugi reaction is a key challenge. This may involve creating catalysts with tailored binding pockets that can pre-organize the substrates, favoring the formation of one stereoisomer over others. The development of such sophisticated catalytic systems will be a major driver of innovation in this field.

Table 2: Examples of Chiral Catalysts in Asymmetric Synthesis

Catalyst Class Example Catalyst Application Key Feature Reference
Chiral Rhodium Complexes Rh₂( (R)-BTPCP)₄ Asymmetric cyclopropanation High yield and enantioselectivity rsc.org
Chiral Lewis Acids - Enantioselective Passerini reactions Established for stereocontrol rug.nl

Expanding the Substrate Scope and Molecular Diversity Landscape

The ultimate value of this compound as a synthetic building block lies in its ability to generate a wide array of structurally diverse molecules. A major focus of future research will be to expand the substrate scope of reactions in which it participates and, consequently, broaden the landscape of accessible molecular architectures.

The inherent flexibility of the Ugi and Passerini reactions allows for a vast number of potential combinations of starting materials. beilstein-journals.orgnih.gov Future work will likely probe the limits of this flexibility by introducing more complex and functionally rich aldehydes, amines, and carboxylic acids. The use of bifunctional substrates, such as amino acids, can trigger subsequent intramolecular cyclizations, providing access to important scaffolds like β-lactams and other peptidomimetics. beilstein-journals.orgnih.gov

The application of these methodologies to the synthesis of complex targets, including natural products and active pharmaceutical ingredients (APIs), will continue to be a driving force. researchgate.net For example, derivatives of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides have been identified as potent inhibitors of the SARS-CoV 3CL protease, highlighting the potential for generating biologically relevant molecules. nih.gov By systematically exploring new combinations of substrates and reaction types, chemists can continue to expand the molecular diversity achievable from this compound, leading to the discovery of novel compounds with valuable properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 2-isocyanopropionate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves carbamate formation using tert-butyl chloroformate and 2-aminopropionic acid derivatives. Optimization includes adjusting reaction temperature (0–25°C), stoichiometry of reagents (e.g., 1.2 eq. of tert-butyl chloroformate), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). For reproducibility, ensure anhydrous conditions and inert atmospheres to prevent hydrolysis of the isocyanide group .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing tert-butyl 2-isocyanopropionate, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm for 1H^{1}\text{H}; δ ~28 ppm for 13C^{13}\text{C}) and the isocyanopropionate moiety (δ ~160–170 ppm for carbonyl).
  • IR : Look for the isocyanide stretch (~2100–2150 cm1^{-1}).
  • HPLC/MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry to verify molecular ion peaks and purity (>95%).
  • Cross-validate data with known literature or synthetic intermediates to avoid misassignment .

Q. Why is the tert-butyl group commonly employed as a protecting group in the synthesis of 2-isocyanopropionate derivatives?

  • Methodological Answer : The tert-butyl group provides steric hindrance that shields reactive sites (e.g., amines or carboxylates) from undesired reactions during multi-step syntheses. Its stability under basic/acidic conditions and ease of removal via trifluoroacetic acid (TFA) make it ideal for temporary protection. For example, in peptide synthesis, it prevents racemization while allowing selective deprotection .

Advanced Research Questions

Q. How can dynamic NMR spectroscopy and X-ray crystallography resolve conformational ambiguities of tert-butyl 2-isocyanopropionate under varying conditions?

  • Methodological Answer : Low-temperature 1H^{1}\text{H}-NMR (e.g., 200–233 K) can capture slow conformational exchanges, such as axial-equatorial isomerism of the tert-butyl group in cyclic intermediates. X-ray crystallography provides definitive structural evidence, particularly for solid-state conformations. For dynamic solutions, DFT calculations with explicit solvent models (e.g., water or THF) are critical to reconcile experimental observations with theoretical predictions .

Q. What computational strategies (e.g., DFT with explicit solvent models) are recommended to predict the stability and reactivity of tert-butyl 2-isocyanopropionate in solution-phase reactions?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level with polarizable continuum models (PCM) for implicit solvation. Explicit solvent molecules (e.g., water or methanol) should be included to account for hydrogen bonding effects, which significantly influence the equatorial/axial preference of the tert-butyl group. Transition-state calculations (IRC) can map reaction pathways for isocyanide insertion or nucleophilic attacks .

Q. How should researchers address contradictions between experimental data (e.g., unexpected byproducts) and theoretical predictions when studying tert-butyl 2-isocyanopropionate's reactivity?

  • Methodological Answer :

  • Step 1 : Re-examine reaction conditions (e.g., trace moisture, oxygen sensitivity) using controlled experiments (e.g., Karl Fischer titration for water content).
  • Step 2 : Perform kinetic studies (e.g., variable-temperature NMR) to identify intermediates.
  • Step 3 : Compare experimental byproducts (isolated via preparative TLC) with computational predictions (e.g., Gibbs free energy profiles).
  • Example : If a side reaction yields a carbamate derivative, revise DFT models to include alternative pathways, such as nucleophilic substitution at the isocyanide carbon .

Methodological Best Practices

  • Safety : Store tert-butyl 2-isocyanopropionate in airtight containers under nitrogen at –20°C to prevent decomposition. Use explosion-proof equipment and avoid sparks during handling .
  • Reproducibility : Document all synthetic steps, including solvent batch numbers and purification gradients, in Supplementary Information (SI) files. Reference SI sections in the main text for transparency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-isocyanopropionate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-isocyanopropionate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.